2-Amino-5-phenylpyridine 2-Amino-5-phenylpyridine 5-Phenyl-2-pyridinamine is a phenylpyridine.
Brand Name: Vulcanchem
CAS No.: 33421-40-8
VCID: VC20767299
InChI: InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)
SMILES: C1=CC=C(C=C1)C2=CN=C(C=C2)N
Molecular Formula: C11H10N2
Molecular Weight: 170.21 g/mol

2-Amino-5-phenylpyridine

CAS No.: 33421-40-8

Cat. No.: VC20767299

Molecular Formula: C11H10N2

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-phenylpyridine - 33421-40-8

CAS No. 33421-40-8
Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
IUPAC Name 5-phenylpyridin-2-amine
Standard InChI InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)
Standard InChI Key OAPVIBHQRYFYSE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN=C(C=C2)N
Canonical SMILES C1=CC=C(C=C1)C2=CN=C(C=C2)N
Melting Point 136 - 137 °C

Chemical Structure and Properties

2-Amino-5-phenylpyridine consists of a pyridine ring with an amino group at position 2 and a phenyl group at position 5. It is also known as 5-phenyl-2-pyridinamine (PPA) in scientific literature . The compound's structure shows significant resemblance to aminobiphenyls, a well-known class of carcinogenic aromatic amines .

Table 1: Physical and Chemical Properties of 2-Amino-5-phenylpyridine

PropertyValue
CAS Number33421-40-8
Molecular FormulaC₁₁H₁₀N₂
Molecular Weight170.21 g/mol
Physical StateBeige Crystalline Solid
Density1.133 g/cm³
Melting Point132°C
Boiling Point323.6°C at 760 mmHg
Flash Point175.6°C
LogP2.912
PSA38.91

These physical and chemical properties are crucial for understanding the behavior of 2-APP in various environments, including food matrices and biological systems .

Synthesis Methods

Several methods have been developed for synthesizing 2-Amino-5-phenylpyridine for research purposes. These synthetic routes are essential for producing sufficient quantities of the compound for biological and toxicological studies.

One-Step Synthesis

One approach involves synthesizing 2-APP in a single step from 2,5-pyridinediamine. While this method is straightforward, it is only suitable for preparing small amounts of the compound .

Multi-Step Synthesis

For larger quantities, researchers have developed a four-step synthesis starting from 5-nitro-2-pyridinamine . An alternative six-step synthesis pathway begins with 6-amino-3-pyridinecarboxamide. This latter route has also been used for producing tritiated 2-APP ([³H]PPA) and 2-nitro-5-phenylpyridine, which serves as a precursor for two putative carcinogenic metabolites: the hydroxylamine and hydroxamic acid derivatives of PPA .

During the development of these multi-step syntheses, researchers established a new method for preparing unsymmetrical biaryls, representing a valuable contribution to synthetic organic chemistry . Additionally, various metabolites of 2-APP have been synthesized, including N-(5-phenyl-2-pyridinyl)acetamide and both 5-(4-hydroxyphenyl)-2-pyridinamine (4'-OH-PPA) and N-[5-(4-hydroxyphenyl)-2-pyridinyl]acetamide .

A patent has also described synthesis methods for 2-amino pyridine compounds, which might provide additional approaches for synthesizing 2-APP and related compounds .

Metabolism and Toxicity

The metabolism of 2-Amino-5-phenylpyridine plays a critical role in determining its potential toxicity and carcinogenicity. Limited studies have investigated the metabolic fate of this compound in biological systems.

When PPA was incubated in suspensions of freshly isolated hepatocytes from rats pretreated with polychlorinated biphenyls (Aroclor 1254) or PPA itself, researchers detected the formation of 5-(4-hydroxyphenyl)-2-pyridinamine (4'-OH-PPA), indicating metabolic hydroxylation occurs at the para position of the phenyl ring .

The N-acetoxy metabolite of 2-amino-5-phenylpyridine (Phe-P-1) has been studied for its reactivity towards 2'-deoxyguanosine (dG) . This reactivity is significant because it suggests potential for DNA adduct formation, which is a critical step in chemically-induced carcinogenesis.

Mutagenicity and Carcinogenicity

2-Amino-5-phenylpyridine has been established as mutagenic in various test systems . Its mutagenicity raises concerns about potential carcinogenicity, prompting comparative studies with known carcinogens.

CompoundDose LevelsNeoplastic Lesions
2-Amino-5-phenylpyridine (2-APP)MTD and MTD/2No treatment-related neoplastic lesions observed
4-Aminobiphenyl (4-ABP)MTD and MTD/2High incidence of multiple hepatocellular adenomas and carcinomas

Structural Considerations

The chemical structure of 5-phenyl-2-pyridinamine (PPA) bears significant resemblance to aminobiphenyls, a well-established class of carcinogenic aromatic amines . This structural similarity continues to raise concerns about the potential carcinogenicity of 2-APP despite the negative findings in the neonatal mouse model. The specific structural features that might explain the differences in carcinogenic potency between 2-APP and 4-ABP require further investigation.

Analytical Methods for Detection

For research and food safety purposes, various analytical methods have been developed to detect and quantify 2-Amino-5-phenylpyridine in food samples and biological matrices. While the search results don't provide specific details about analytical methods for 2-APP, similar heterocyclic aromatic amines like PhIP are typically isolated using methanol extraction, 'blue cotton' adsorption, and a series of HPLC purifications .

The development of sensitive and specific analytical methods for 2-APP detection is essential for monitoring its presence in the food supply and for studying its biological effects.

Research Applications

2-Amino-5-phenylpyridine has served as a valuable model compound in research on food-derived mutagens and potential carcinogens. The synthesis methods developed for 2-APP and its metabolites have facilitated biological studies , contributing to our understanding of heterocyclic aromatic amines in food.

Research on 2-APP has helped elucidate the relationship between chemical structure and biological activity of food-derived heterocyclic aromatic amines. Such knowledge contributes to the broader understanding of chemical carcinogenesis and may inform strategies to minimize exposure to potentially harmful compounds in the diet.

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